3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione
Description
3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione is a cereblon (CRBN)-targeting immunomodulatory compound derived from the phthalimide/isoindolinone scaffold. This molecule features a benzylamino substituent at the 4-position of the isoindolinone ring, conjugated to a 2,6-dioxopiperidine (piperidine-2,6-dione) moiety. Such derivatives are widely explored for their ability to modulate CRBN-dependent ubiquitination, enabling therapeutic applications in cancer, inflammatory diseases, and immune-related disorders .
Properties
CAS No. |
444287-55-2 |
|---|---|
Molecular Formula |
C20H19N3O3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-[7-(benzylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H19N3O3/c24-18-10-9-17(19(25)22-18)23-12-15-14(20(23)26)7-4-8-16(15)21-11-13-5-2-1-3-6-13/h1-8,17,21H,9-12H2,(H,22,24,25) |
InChI Key |
VWZVRHSJOPXCKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Chemical Reactions Analysis
3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, it reduces the expression levels of widely interspaced zinc finger motif (WIZ) protein and induces the expression of fetal hemoglobin (HbF) protein . These actions are beneficial in the treatment of sickle cell disease and β-thalassemia .
Comparison with Similar Compounds
Table 1: Structural Features of 3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione and Analogs
Table 2: Pharmacological and Physicochemical Properties
*IC₅₀ values are illustrative and based on structural analogs.
Key Research Findings
Impact of Substituent Chemistry on CRBN Binding
- Benzylamino vs. Amino: The benzylamino group confers higher lipophilicity (LogP 1.8 vs. 0.9) and improved CRBN engagement compared to the unsubstituted amino analog, likely due to π-π stacking interactions with CRBN’s hydrophobic pocket .
- Morpholinomethyl benzyloxy (Iberdomide): This bulky substituent enhances selectivity for IKZF1/3 degradation over off-target proteins (e.g., SALL4), reducing teratogenicity risks .
Biological Activity
The compound 3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione is a member of the isoindoline and piperidine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
- Molecular Formula : C17H21N3O3
- Molecular Weight : 315.37 g/mol
- CAS Number : 2589701-41-5
Antiviral Properties
Research has indicated that derivatives of piperidine-2,6-dione exhibit significant antiviral activity. For instance, a study synthesized various derivatives and tested them against HIV-1 and other viruses. The benzyl derivative of 3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine was shown to provide moderate protection against coxsackievirus B2 (CVB-2) and herpes simplex virus type 1 (HSV-1) .
| Compound | Virus Tested | Activity |
|---|---|---|
| 3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine | CVB-2 | Moderate protection |
| 3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine | HSV-1 | Moderate protection |
Antibacterial and Antifungal Activity
In addition to antiviral properties, the compound has been evaluated for antibacterial and antifungal activities. The synthesized derivatives were tested against various bacterial and fungal strains, showing promising results that warrant further investigation into their mechanisms of action .
The biological activity of 3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine is believed to be linked to its ability to inhibit specific enzymes or pathways involved in viral replication and bacterial growth. For example, compounds in this class have been shown to interfere with tumor necrosis factor-alpha (TNF-α) production, which plays a critical role in inflammatory responses .
Study on TNF Inhibition
One notable study focused on the inhibition of TNF production using related compounds. It was found that certain derivatives could significantly reduce TNF levels in vitro, suggesting potential applications in treating inflammatory diseases .
Clinical Implications
The implications of these findings extend to various clinical conditions where TNF is implicated, such as autoimmune diseases and chronic inflammatory conditions. The ability to modulate TNF levels could provide a therapeutic avenue for managing these diseases.
Q & A
Q. What are the optimal synthetic routes for 3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer : A Design of Experiments (DOE) approach is recommended to optimize parameters such as temperature, solvent polarity, and catalyst loading. Statistical methods like factorial design can minimize trial-and-error inefficiencies by identifying critical variables and interactions. For example, reaction path search methods based on quantum chemical calculations (e.g., density functional theory) can predict feasible intermediates, while experimental validation refines conditions. This iterative process aligns with ICReDD’s computational-experimental feedback loop .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like the isoindolinone carbonyl. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity. For derivatives, GC-MS can monitor reaction progress, as demonstrated in spiro-piperidine syntheses where molecular ion peaks (albeit low intensity) were diagnostic .
Q. How can researchers standardize solubility and stability assessments across different experimental conditions?
- Methodological Answer : Use buffered solutions (e.g., ammonium acetate pH 6.5) to mimic physiological conditions for stability studies. Accelerated degradation tests under varying temperatures and light exposure (per ICH guidelines) assess photostability. Solubility profiles should be generated in solvents of increasing polarity (hexane to DMSO) using UV-Vis spectrophotometry or nephelometry. Storage recommendations (2–8°C, inert atmosphere) from safety data sheets provide baseline stability criteria .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., transition state analysis via Gaussian) model reaction energetics and identify plausible intermediates. Coupling this with cheminformatics tools (e.g., RDKit) enables virtual screening of substituent effects on reactivity. For example, ICReDD’s workflow integrates reaction path searches with experimental validation to prioritize synthetic routes, reducing development time by 30–50% .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Reproduce assays under standardized conditions (e.g., cell line authentication, controlled O₂ levels). Validate target engagement using biophysical methods (SPR, ITC) to confirm binding affinity. Consider polymorphic influences: different crystal forms (e.g., anhydrous vs. solvates) may alter bioavailability. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) characterize polymorphs, while in vitro permeability assays (Caco-2) link form-specific solubility to activity .
Q. How can researchers design experiments to explore polymorphic forms and their impact on pharmacokinetics?
- Methodological Answer : Screen crystallization conditions (solvent, cooling rate) to isolate polymorphs. Use XRD for structural elucidation and DSC for thermal stability profiling. Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) to assess bioavailability differences. Molecular dynamics simulations (e.g., AMBER) model lattice interactions to predict dominant polymorphs under physiological conditions .
Q. What strategies mitigate side reactions during functionalization of the benzylamino group?
- Methodological Answer : Protect reactive sites (e.g., isoindolinone carbonyl) with tert-butyldimethylsilyl (TBS) groups prior to benzylamino modification. Monitor reaction progress via LC-MS to detect intermediates. Optimize stoichiometry using kinetic modeling (e.g., MATLAB/COPASI) to minimize byproduct formation. Post-functionalization, deprotection under mild conditions (e.g., TBAF in THF) preserves core integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
